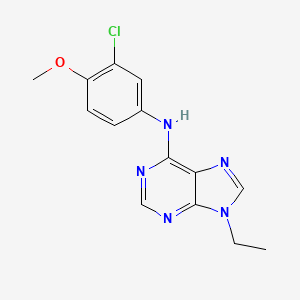![molecular formula C24H30N2O2 B15118290 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B15118290.png)
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one is a synthetic organic compound that features a unique structure combining an oxolane ring, a diazepane ring, and a diphenylpropanone moiety
準備方法
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Synthesis of the Diazepane Ring: The diazepane ring is often prepared by the cyclization of a diamine precursor with a suitable electrophile, such as an alkyl halide or tosylate.
Coupling of the Rings: The oxolane and diazepane rings are then coupled through a series of nucleophilic substitution reactions, often involving the use of strong bases and polar aprotic solvents.
Introduction of the Diphenylpropanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce new substituents onto the diazepane or oxolane rings.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or amide bonds within the compound, leading to the formation of carboxylic acids or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
科学的研究の応用
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for the development of new chemical entities.
Biological Studies: Researchers can use the compound to study its interactions with various biological targets, such as enzymes or receptors, to gain insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or chemical processes, particularly in the fields of polymer chemistry and catalysis.
作用機序
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)-1,4-diazepane: This compound shares the oxolane and diazepane rings but lacks the diphenylpropanone moiety, making it less complex and potentially less versatile in its applications.
3-(Piperazin-1-yl)oxolan-2-one:
1-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-3-(1,3-thiazol-4-ylmethyl)urea: This compound includes an oxolane ring and additional heterocyclic rings, making it structurally similar but functionally distinct from this compound.
The uniqueness of this compound lies in its combination of the oxolane, diazepane, and diphenylpropanone moieties, which confer specific chemical and biological properties that distinguish it from other compounds.
特性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C24H30N2O2/c27-24(26-14-7-13-25(15-16-26)22-12-17-28-19-22)18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2 |
InChIキー |
TXJMTPLNWZLHOU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCOC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B15118210.png)

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
![3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B15118244.png)
![2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118246.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B15118262.png)
![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15118267.png)
![4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile](/img/structure/B15118271.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15118277.png)
![9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118278.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B15118283.png)
![6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B15118287.png)
